1-Acetyl-6-iodoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-6-iodoindoline is a chemical compound belonging to the indoline family, characterized by the presence of an acetyl group at the first position and an iodine atom at the sixth position of the indoline ring. Indoline derivatives are known for their significant biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1-Acetyl-6-iodoindoline typically involves the following steps:
Starting Materials: The synthesis begins with indoline as the core structure.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Acetyl-6-iodoindoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation and Reduction: The indoline ring can be oxidized to indole or reduced to tetrahydroindoline using appropriate oxidizing or reducing agents.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki, Sonogashira, and Heck reactions to form carbon-carbon bonds.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetyl-6-iodoindoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indoline derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: Research into its potential as an anticancer, antimicrobial, and anti-inflammatory agent is ongoing.
Industry: It is used in the development of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-Acetyl-6-iodoindoline involves its interaction with specific molecular targets such as enzymes and receptors. The acetyl group and iodine atom play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
1-Acetyl-6-iodoindoline can be compared with other indoline derivatives such as:
1-Acetylindoline: Lacks the iodine atom, resulting in different reactivity and biological activity.
6-Iodoindoline: Lacks the acetyl group, affecting its interaction with biological targets.
1-Acetyl-5-iodoindoline: The position of the iodine atom is different, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in the specific positioning of the acetyl and iodine groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(6-iodo-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOUFIOXEFUHAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470299 |
Source
|
Record name | 1-Acetyl-6-iodoindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115666-43-8 |
Source
|
Record name | 1-(2,3-Dihydro-6-iodo-1H-indol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115666-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetyl-6-iodoindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.